2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide is a complex organic compound with significant biological activity. It belongs to the class of purine derivatives and is characterized by its unique structural features, which include a butanamide moiety and a methoxyphenyl group. This compound has garnered attention due to its potential applications in pharmacology, particularly as a selective antagonist of the transient receptor potential cation channel A1 (TRPA1), which plays a role in pain and inflammatory responses.
The compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmacological agents. Notable suppliers include Sigma-Aldrich and Cayman Chemical, which provide detailed information regarding its properties, synthesis methods, and applications in scientific research.
The compound is classified as:
The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide typically involves multi-step organic reactions. Key synthetic routes may include:
The synthesis may require careful control of reaction conditions (temperature, pH) and purification techniques such as chromatography to isolate the desired product. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxyphenyl)butanamide is C18H21N5O3. Its structure includes:
Key structural data includes:
The compound primarily acts as a selective antagonist for TRPA1 channels. Its interactions can be summarized as follows:
The inhibitory concentration (IC50) values for calcium influx are approximately 5–6 μM for AITC and formalin respectively. This specificity suggests potential therapeutic applications in managing chronic pain conditions without affecting other ion channels significantly.
The mechanism by which this compound exerts its effects involves binding to TRPA1 channels and preventing their activation by various stimuli associated with pain and inflammation. This blockade results in decreased neuronal excitability and reduced perception of pain.
Research indicates that TRPA1 antagonism can be a promising target for treating conditions like neuropathic pain and inflammatory disorders, highlighting the therapeutic potential of this compound in clinical settings.
This compound has several applications in scientific research:
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: